N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide
Description
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide is a heterocyclic compound featuring a fused thieno-pyrazol core modified with a tert-butyl group, a ketone moiety, and a 3-phenylpropanamide side chain. Its structural complexity arises from the unique arrangement of sulfur and nitrogen atoms in the thieno[3,4-c]pyrazol ring, which confers distinct electronic and steric properties. The compound’s crystal structure, determined using SHELX software (specifically SHELXL for refinement), highlights its planar aromatic system and intramolecular hydrogen bonding, critical for stabilizing its conformation .
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)21-17(14-11-24(23)12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHDXVWXTOQBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the tert-butyl and phenylpropanamide groups. Key steps may include cyclization reactions, nucleophilic substitutions, and amide bond formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence[][6].
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Crystallographic Comparisons
The compound’s structural analogs include derivatives of thieno-pyrazoles and pyrazolamide-based molecules. Key comparisons are summarized in Table 1.
Table 1: Structural Parameters of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide and Analogs
Key Findings :
- The tert-butyl group in the target compound reduces ring strain compared to unsubstituted analogs, as evidenced by smaller dihedral angles (8.2° vs. 12.5° in benzamide analogs).
- The 3-phenylpropanamide side chain introduces steric hindrance, slightly elongating the C-S bond (1.74 Å vs. 1.72 Å in the tert-butyl-only analog) due to reduced electron density at the sulfur atom.
Methodological Considerations
The use of SHELX software (SHELXL) for crystallographic refinement ensured high precision in bond length and angle measurements, enabling reliable comparisons with analogs refined via alternative programs (e.g., OLEX2) . However, discrepancies in reported dihedral angles (e.g., ±0.5° variance) highlight the need for standardized refinement protocols.
Biological Activity
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-c]pyrazole moiety and a phenylpropanamide group. The presence of the tert-butyl group enhances lipophilicity, which may facilitate membrane penetration and influence its biological activity.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole ring have shown efficacy against various pathogens such as Staphylococcus aureus and Clostridium difficile. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 4 μg/mL against resistant strains like MRSA .
2. Mechanism of Action
The biological activity of thieno[3,4-c]pyrazole derivatives often involves interference with bacterial cell wall synthesis. This mechanism is crucial for their effectiveness against Gram-positive bacteria. Additionally, modifications to the side chains can enhance metabolic stability and membrane permeability, leading to prolonged action against target organisms .
Case Study 1: Efficacy Against MRSA
In a study focused on a series of phenylthiazole derivatives, one compound demonstrated remarkable activity against MRSA with an MIC of 4 μg/mL. Structural modifications increased its membrane penetration and metabolic resistance, suggesting that similar modifications in this compound could yield potent antimicrobial agents .
Case Study 2: Antifungal Properties
Another study highlighted the antifungal potential of compounds with similar structural features. Compounds showed activity against fluconazole-resistant Candida albicans, with MIC values ranging from 4 to 16 μg/mL. This illustrates the broad-spectrum potential of thieno[3,4-c]pyrazole-based compounds in treating fungal infections .
Research Findings Summary Table
| Compound | Target Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 4 | Antibacterial |
| Compound B | Clostridium difficile | 8 | Antibacterial |
| Compound C | Candida albicans | 16 | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
